molecular formula C16H18O7 B14857913 (3R,5R)-1,3,5-trihydroxy-4-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid

(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid

Cat. No.: B14857913
M. Wt: 322.31 g/mol
InChI Key: CLDAKARZYFIUGC-YJGJKIRKSA-N
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Description

(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a phenylprop-2-enoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-1,3,5-trihydroxy-4-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a cyclohexane derivative as the starting material, which undergoes hydroxylation to introduce the hydroxyl groups at the 1, 3, and 5 positions. The phenylprop-2-enoyl group is then introduced through an esterification reaction, using appropriate reagents and catalysts to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps, such as crystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The phenylprop-2-enoyl group can be reduced to a phenylpropyl group.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield cyclohexane-1,3,5-trione, while reduction of the phenylprop-2-enoyl group can produce 3-phenylpropylcyclohexane-1-carboxylic acid.

Scientific Research Applications

(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding enzyme functions and metabolic pathways.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing molecules with specific biological activities.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (3R,5R)-1,3,5-trihydroxy-4-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s hydroxyl groups and phenylprop-2-enoyl moiety play crucial roles in these interactions, influencing binding affinity and specificity.

Properties

Molecular Formula

C16H18O7

Molecular Weight

322.31 g/mol

IUPAC Name

(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H18O7/c17-11-8-16(22,15(20)21)9-12(18)14(11)23-13(19)7-6-10-4-2-1-3-5-10/h1-7,11-12,14,17-18,22H,8-9H2,(H,20,21)/b7-6+/t11-,12-,14?,16?/m1/s1

InChI Key

CLDAKARZYFIUGC-YJGJKIRKSA-N

Isomeric SMILES

C1[C@H](C([C@@H](CC1(C(=O)O)O)O)OC(=O)/C=C/C2=CC=CC=C2)O

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C=CC2=CC=CC=C2)O

Origin of Product

United States

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